molecular formula C15H19BO4 B6148479 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 1467058-04-3

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No. B6148479
CAS RN: 1467058-04-3
M. Wt: 274.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronic ester. It has the molecular formula C13H17BN2O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound includes a boronic ester group attached to a benzopyran ring . The InChI code for this compound is 1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)9-6-5-7-10-11(9)16-8-15-10/h5-8H,1-4H3,(H,15,16) .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 244.10 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one' involves the use of a boronate ester as a key intermediate. The boronate ester is reacted with a benzopyranone derivative to form the final product.", "Starting Materials": [ "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "3,4-dihydro-2H-1-benzopyran-4-one", "Sodium hydride", "Diethyl ether", "Methanol", "Chloroform", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: To a solution of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 equiv) in dry diethyl ether, add sodium hydride (2 equiv) and stir for 30 minutes at room temperature.", "Step 2: Add 3,4-dihydro-2H-1-benzopyran-4-one (1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Quench the reaction mixture with methanol and extract with chloroform.", "Step 4: Wash the organic layer with water and dry over sodium chloride.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography to obtain the final product." ] }

CAS RN

1467058-04-3

Product Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one

Molecular Formula

C15H19BO4

Molecular Weight

274.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.